2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane
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Overview
Description
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a cyclic structure consisting of alternating boron and oxygen atoms, with octyl groups attached to the boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boronic acids with alcohols under specific conditions. One common method is the condensation of octylboronic acid with boric acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert it into boronic acids.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters.
Reduction: Boronic acids.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and composites.
Mechanism of Action
The mechanism by which 2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron atoms can form stable complexes with hydroxyl and amino groups, facilitating the delivery of boron to specific sites. This property is particularly useful in applications like BNCT, where boron is selectively delivered to cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
Uniqueness
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane is unique due to its longer octyl chains, which impart distinct physical and chemical properties. These longer chains enhance its solubility in organic solvents and its ability to interact with hydrophobic biomolecules, making it particularly useful in drug delivery and material science applications.
Properties
CAS No. |
142169-80-0 |
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Molecular Formula |
C24H51B3O3 |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2,4,6-trioctyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H51B3O3/c1-4-7-10-13-16-19-22-25-28-26(23-20-17-14-11-8-5-2)30-27(29-25)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
QHCDGGFSIQRSFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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